molecular formula C14H14N2O2 B11756714 isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11756714
M. Wt: 242.27 g/mol
InChI Key: CNEAVFRKFDJYFU-UHFFFAOYSA-N
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Description

Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. These compounds are characterized by the presence of a diazene group (-N=N-) attached to a carboxylate group and an aromatic ring. The naphthalene moiety in this compound adds to its aromaticity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

    Formation of the diazene group: This can be achieved through the reaction of a hydrazine derivative with an appropriate oxidizing agent.

    Attachment of the naphthalene ring: This step involves the coupling of the diazene group with a naphthalene derivative under suitable conditions.

    Esterification: The final step is the esterification of the carboxylate group with isopropyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The diazene group can undergo oxidation to form azo compounds.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitro groups under acidic or basic conditions.

Major Products

    Azo compounds: Formed through oxidation.

    Hydrazine derivatives: Formed through reduction.

    Substituted naphthalenes: Formed through electrophilic substitution.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (E)-2-(phenyl)diazene-1-carboxylate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Isopropyl (E)-2-(benzyl)diazene-1-carboxylate: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the naphthalene ring, which can enhance its aromaticity and reactivity compared to compounds with simpler aromatic rings

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

propan-2-yl N-naphthalen-2-yliminocarbamate

InChI

InChI=1S/C14H14N2O2/c1-10(2)18-14(17)16-15-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3

InChI Key

CNEAVFRKFDJYFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N=NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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